4-Oxododecanoic acid

描述

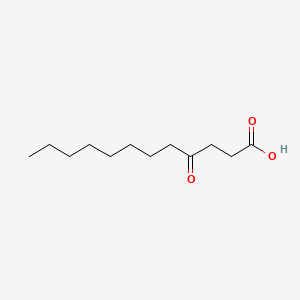

Structure

3D Structure

属性

IUPAC Name |

4-oxododecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMCWLADNPBBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961685 | |

| Record name | 4-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-55-2 | |

| Record name | 4-Oxododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthesis in Diverse Biological Systems

Natural Abundance and Isolation from Microbial Sources

Oxo-fatty acids are generally widespread in nature, found in plants, bacteria, fungi, and sometimes animals gerli.com. Fungi, in particular, have been identified as significant producers of these compounds.

Fungal metabolism is a rich source for the isolation of various fatty acid derivatives, including oxo-fatty acids.

The cold-seep sediment-derived fungus Cladosporium cladosporioides 8-1 has been a notable source for the isolation of dodecanoic acid derivatives. Research has identified methyl 11-hydroxy-4-oxododecanoate and 11-hydroxy-4-oxododecanoic acid from this fungus bohrium.comtandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.com. These compounds, possessing a twelve-carbon backbone, contribute to the molecular diversity of secondary metabolites produced by C. cladosporioides. While the specific isolation of 4-oxododecanoic acid itself from this source is not explicitly detailed in the provided snippets, the presence of its hydroxylated and esterified derivative indicates its potential involvement in the metabolic pathways of this fungus bohrium.comtandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.com.

Beyond Cladosporium species, other fungi are known to produce oxo-fatty acids. For instance, Fusarium moniliforme has been noted to contain 4-oxo metabolites, with a short synthesis described for this compound starting from 1-decene (B1663960) or 2-decanone (B165314) biocrick.com. Oxylipins, a broad family of oxidized fatty acid metabolites, are produced by fungi and play roles in signaling and communication, both within the fungal kingdom and in interactions with host organisms nih.gov.

Oxo-fatty acids are not exclusive to fungi; they are found as metabolites in a broader spectrum of organisms.

In invertebrates, fatty acids and their derivatives, including oxylipins, serve crucial roles in biochemical, physiological, and semiochemical processes scienceopen.comnih.gov. They function as cues for species recognition, nest mate identification, and caste recognition. Furthermore, fatty acids are precursors for pheromones involved in sexual attraction, territorial marking, alarm signals, and defensive chemicals scienceopen.comnih.govgerli.comwikipedia.org. While specific mentions of this compound in invertebrate pheromonal or defensive roles are not detailed in the provided search results, the general involvement of fatty acid derivatives in these functions suggests a potential for oxo-fatty acids in similar capacities. For example, certain aldehydes derived from fatty acids act as pheromones or defensive compounds in insects gerli.commdpi.com.

The biosynthesis of fatty acids, including oxo-fatty acids, involves complex metabolic pathways. In general, fatty acid synthesis begins with acetyl-CoA, which is converted into malonyl-CoA, serving as the building blocks. These are then condensed and reduced iteratively to form fatty acid chains csun.eduwikipedia.orgwikipedia.orgnih.govsmpdb.caymdb.ca. The introduction of an oxo group into a fatty acid chain can occur through various oxidation processes within these metabolic pathways. For example, the conversion of fatty acids to oxo-fatty acids is part of the broader oxylipin metabolism, which involves oxygenases acting on unsaturated fatty acids gerli.comnih.gov. In mammals, oxo-fatty acids are part of the octadecanoid pathway, derived from 18-carbon fatty acids acs.org. While specific pathways for this compound biosynthesis are not fully detailed, it is understood to be a product of fatty acid metabolism, potentially involving hydroxylation and subsequent oxidation steps gerli.combiocrick.com.

Detection as a Metabolite in Other Organisms

Precursors and Initial Biogenetic Pathways

The biosynthesis and metabolic pathways involving this compound are intricately linked to the broader processes of fatty acid metabolism. Understanding these pathways requires examining the initial steps of fatty acid modification and degradation.

Fatty acids undergo various oxidative modifications in biological systems, serving roles in energy production, detoxification, and the synthesis of specialized molecules. One such process is omega (ω) oxidation, which targets the terminal, or omega, carbon of a fatty acid chain allen.inmicrobenotes.combyjus.com. While this compound is a twelve-carbon (C12) compound, and decanoic acid is a ten-carbon (C10) fatty acid, some research indicates that this compound can be produced through the oxidation of decanoic acid ontosight.ai. This suggests a potential, albeit not fully detailed in the provided literature, metabolic link or a more complex pathway where decanoic acid might serve as a precursor.

The general omega oxidation pathway involves several enzymatic steps, primarily occurring in the endoplasmic reticulum of liver and kidney cells allen.inmicrobenotes.com. The process begins with the activation of the fatty acid to its acyl-CoA form. Subsequently, cytochrome P450 enzymes introduce a hydroxyl group (-OH) at the omega carbon, forming an ω-hydroxy fatty acid allen.inmicrobenotes.combyjus.com. This intermediate is then oxidized to an ω-keto fatty acid, typically via alcohol and aldehyde dehydrogenases allen.inmicrobenotes.combyjus.com. Further oxidation can convert the ω-keto group into a carboxyl group, yielding a dicarboxylic acid, which can then enter other metabolic routes allen.inbyjus.com. While this compound is a keto-acid, the broader omega oxidation pathway illustrates mechanisms by which fatty acids are modified at their terminal ends.

Table 1: Key Steps in Omega Oxidation of Fatty Acids

| Step | Description | Primary Enzymes Involved | Product Type | Cellular Location |

| 1 | Fatty Acid Activation | Fatty acyl-CoA synthetase | Fatty acyl-CoA | Endoplasmic Reticulum (ER) |

| 2 | ω-Carbon Hydroxylation | Cytochrome P450 monooxygenases | ω-hydroxy fatty acid | Endoplasmic Reticulum (ER) |

| 3 | Hydroxyl to Keto Oxidation | Alcohol/Aldehyde dehydrogenases | ω-keto fatty acid | Endoplasmic Reticulum (ER) |

| 4 | Oxidation to Carboxyl Group | Aldehyde dehydrogenases | Dicarboxylic acid | Endoplasmic Reticulum (ER) |

| 5 | Further Metabolism | Enzymes of β-oxidation | Acetyl-CoA, etc. | Mitochondria/Peroxisomes |

Sources: allen.inmicrobenotes.combyjus.com

Fatty acids are fundamental molecules in biological systems, serving as primary energy sources and essential components of cell membranes allen.inbyjus.com. Their metabolism is primarily governed by beta-oxidation, a mitochondrial pathway that breaks down fatty acids into acetyl-CoA for energy production allen.inbyjus.comwikipedia.orgnih.govmicrobenotes.com. Alpha-oxidation, occurring in peroxisomes, is important for degrading branched-chain fatty acids allen.inbyjus.com.

Omega oxidation represents an alternative pathway to beta-oxidation. It is typically considered a minor catabolic route but gains significance in situations where beta-oxidation is impaired, such as certain genetic deficiencies allen.inmicrobenotes.combyjus.com. This pathway's role in increasing the water solubility of fatty acids facilitates their excretion nih.gov. Furthermore, dicarboxylic acids generated through omega oxidation can be further metabolized via beta-oxidation from both ends of the molecule allen.inbyjus.comnih.gov.

This compound, as an oxo-fatty acid, fits within the broader landscape of fatty acid modifications. Keto acids can arise from various metabolic processes, including intermediates in fatty acid synthesis and degradation pathways, or through specific enzymatic modifications. For instance, enzymes like carbonyl reductases can act on keto acids such as 4-oxodecanoic acid to produce chiral hydroxy acids or lactones researchgate.netjiangnan.edu.cn. The presence of a ketone group suggests it may also be subject to reduction or other modifications, integrating it into diverse metabolic networks.

Table 2: Comparison of Major Fatty Acid Oxidation Pathways

| Pathway | Primary Cellular Location | Main Metabolic Role | Key Substrates | Primary Products |

| Beta-Oxidation | Mitochondria | Energy generation (ATP) | Fatty acyl-CoAs | Acetyl-CoA, Propionyl-CoA |

| Alpha-Oxidation | Peroxisomes | Degradation of branched-chain fatty acids | Branched-chain fatty acids (e.g., phytanic acid) | Shorter fatty acids, CO2 |

| Omega-Oxidation | Endoplasmic Reticulum (ER) | Detoxification, increasing water solubility, alternative degradation | Fatty acids (especially when β-oxidation is impaired) | ω-hydroxy fatty acids, ω-keto fatty acids, Dicarboxylic acids |

Sources: allen.inbyjus.comwikipedia.orgnih.govmicrobenotes.com

Compound List:

this compound

Decanoic acid

Fatty acids

Dodecanoic acid

ω-hydroxy fatty acid

ω-keto fatty acid

Dicarboxylic acids

Acetyl-CoA

Propionyl-CoA

Cytochrome P450 enzymes

3-Oxododecanoic acid

4-Oxooctanoic acid

5-Oxodecanoic acid

10-Oxododecanoic acid

Fatty acyl-CoA

Synthetic Methodologies and Chemical Transformations

Classical Organic Synthesis Routes

Ester Hydrolysis and Carboxylic Acid Formation

4-Oxododecanoic acid can be obtained through the hydrolysis of its corresponding esters, such as methyl 4-oxododecanoate. A common synthetic pathway involves the alkylation of ethyl 3-oxoglutarate, followed by hydrolysis of the resulting intermediate and subsequent esterification. For instance, ethyl 3-oxoglutarate can be reacted with ethyl bromoacetate (B1195939), followed by refluxing with a sodium hydroxide (B78521) solution to yield this compound. Further refluxing with methanol (B129727) in the presence of a trace of sulfuric acid converts the acid to its methyl ester tandfonline.com. Alternatively, direct oxidation of decanoic acid or synthesis from precursors like 1-decene (B1663960) or 2-decanone (B165314) has also been reported biocrick.comontosight.ai.

Table 1: Synthesis Methods for this compound and its Derivatives

| Method | Starting Material(s) | Key Reagents/Conditions | Product | Yield (approx.) | Reference(s) |

| Ester Hydrolysis & Acid Formation | Methyl 4-oxododecanoate | NaOH (hydrolysis) | This compound | N/A | ontosight.ai, tandfonline.com |

| Alkylation, Hydrolysis, Esterification | Ethyl 3-oxoglutarate, Ethyl bromoacetate | NaOH, Methanol/H₂SO₄ | Methyl 4-oxododecanoate | 62% (for ester) | tandfonline.com |

| Oxidation | Decanoic acid | Oxidizing agents | This compound | N/A | ontosight.ai |

| Synthesis from Alkenes/Ketones | 1-decene or 2-decanone | Various (details not specified) | This compound | N/A | biocrick.com |

| Synthesis of 4-Oxododecanedioic Acid from Ester | Methyl ester of 9-oxodecanoic acid | Various (details not specified) | 4-Oxododecanedioic acid | N/A | biocrick.com |

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers highly selective and environmentally friendly routes for the modification of fatty acids, including this compound.

Enzymatic Reduction of Keto Groups to Chiral Alcohols

The ketone group in this compound can be stereoselectively reduced to a secondary alcohol using ketoreductases (KREDs) or other oxidoreductases. These enzymes, often dependent on cofactors like NADPH or NADH, can convert prochiral ketones into chiral alcohols with high enantiomeric excess (ee) mdpi.comharvard.edupsu.edursc.orgjmb.or.kr. Enzymes involved in fatty acid biosynthesis, such as 3-oxoacyl-ACP reductase, also catalyze the reduction of β-keto groups and are typically NADPH-dependent jmb.or.krmdpi.com. While specific studies on the enzymatic reduction of this compound to a defined chiral hydroxy acid are not extensively detailed in the provided search results, the general methodology is well-established for similar keto acids and ketones mdpi.comharvard.edupsu.edursc.orgmdpi.com.

Table 2: Biocatalytic Reduction of Ketones to Alcohols/Hydroxy Acids

| Enzyme Class | Specific Enzyme/System | Substrate | Product Type | Key Findings/Stereoselectivity | Reference(s) |

| Ketoreductases (KREDs) | Various (e.g., SSCR, Ch KRED12) | Ketones, β-keto esters | Chiral alcohols, Hydroxy acids | Stereoselective reduction, high enantiomeric excess (ee) achieved | mdpi.comharvard.edupsu.edursc.orgjmb.or.kr |

| 3-oxoacyl-ACP reductase | From fatty acid biosynthesis | β-ketoacyl-ACP | β-hydroxyacyl-ACP | NADPH-dependent, involved in fatty acid biosynthesis | jmb.or.krmdpi.com |

Biocatalytic Oxidation of Fatty Acids for Analog Production

Biocatalytic oxidation, particularly hydroxylation, is a powerful tool for generating functionalized fatty acid analogs. Cytochrome P450 monooxygenases (CYPs) are widely employed for the regioselective hydroxylation of fatty acids, including dodecanoic acid, at various positions, such as the omega (ω) or subterminal carbons nih.govrsc.orgd-nb.infoacs.orgnih.govoup.com. Unspecific peroxygenases (UPOs) have also demonstrated the ability to perform in-chain hydroxylation of saturated fatty acids, leading to the formation of lactones and diols acs.org. Other enzymes like lipoxygenases (LOXs) are involved in the hydroxylation and oxidation of polyunsaturated fatty acids, yielding hydroxy and oxo fatty acids d-nb.infogerli.com. These enzymatic transformations enable the production of diverse fatty acid derivatives, which can serve as building blocks for various industries.

Table 3: Biocatalytic Oxidation of Fatty Acids

| Enzyme Class | Specific Enzyme/System | Substrate | Reaction Type | Key Findings/Regioselectivity | Reference(s) |

| Cytochrome P450 (CYP) | P450 BM3, CYP102A1, CYP4A1 | Dodecanoic acid, Lauric acid | Hydroxylation, Oxyfunctionalization | Subterminal hydroxylation, ω-hydroxylation, process intensification achieved nih.gov, high regio-/enantioselectivity acs.org | nih.govrsc.orgd-nb.infoacs.orgnih.govoup.com |

| Unspecific Peroxygenase (UPO) | DcaUPO, HspUPO, TruUPO | Dodecanoic acid, Octanoic acid, Decanoic acid | In-chain hydroxylation, Lactonization | γ- and δ-lactone formation, overhydroxylation to diols | acs.org |

| Monooxygenases (e.g., AlkBGT) | AlkBGT (from P. putida) | Fatty acid methyl esters | Terminal oxyfunctionalization | Forms terminal alcohols and aldehydes | researchgate.net |

| Lipoxygenases (LOXs) | Various | Polyunsaturated fatty acids | Dioxygenation, Hydroxylation, Oxo-acid formation | Formation of hydroxy and oxo fatty acids | d-nb.infogerli.com |

| Cytochrome P450 monooxygenase (P450CLA) | Clostridium acetobutylicum P450CLA | Octanoic acid | α-hydroxylation | Used in a cascade for α-ketoacid production | nih.gov |

Process Optimization in Biocatalysis for Fatty Acid Oxy-functionalization

Optimizing biocatalytic processes is crucial for industrial viability. Strategies include enzyme immobilization, protein engineering, and fine-tuning reaction conditions. Immobilization of enzymes, such as lipases, on various supports (e.g., octyl-Sepharose) enhances their stability, reusability, and facilitates product separation nottingham.ac.uknih.govmdpi.comnih.govrsc.orgresearchgate.net. Process intensification techniques, applied to P450 BM3-catalyzed hydroxylation of dodecanoic acid, have led to significantly improved reaction rates and conversion by optimizing parameters like oxygen supply, mixing, and substrate feeding nih.gov. Directed evolution of enzymes like P450 hydroxylases can yield biocatalysts with enhanced activity, stability, and improved regio- and enantioselectivity for fatty acid modifications acs.org. Enzymatic cascade reactions also offer a route to optimize complex transformations europa.eu.

Table 4: Process Optimization in Biocatalysis for Fatty Acid Oxy-functionalization

| Optimization Strategy | Enzyme System | Target Reaction | Key Parameters Optimized | Outcome/Improvements | Reference(s) |

| Process Intensification | P450 BM3 | Hydroxylation of dodecanoic acid | O₂ supply, mixing, foam control, substrate solubilization, substrate feeding | High reaction rates (1.86 g·L⁻¹·hr⁻¹), near complete conversion (≥90%) | nih.gov |

| Enzyme Immobilization | Lipases | Hydrolysis of fish oil, esterification | Support material, medium (two-phase) | Improved stability, reusability, higher initial reaction rate and hydrolysis degree | nottingham.ac.uknih.govmdpi.comnih.govrsc.orgresearchgate.net |

| Protein Engineering/Directed Evolution | P450 hydroxylase (P450BSβ) | C-H oxyfunctionalization of fatty acids | Enzyme activity, stability, regio-/enantioselectivity | High regio-/enantioselectivity (>20:1 Cβ/Cα, >99% ee), high reactivity (TON up to 1540) | acs.org |

| Enzymatic Cascade Reactions | Various oxidative biocatalysts | Oxyfunctionalization | Reaction conditions, immobilization | Improved activity and stability | europa.eu |

| Immobilization coupled with substrate treatment | Lipase | Hydrolysis of fish oil | Immobilization in two-phase medium coupled to fish oil treatment | Higher hydrolysis degree, retained >80% activity after five cycles | nih.gov |

Derivatization and Subsequent Chemical Reactions

The functional groups present in this compound, particularly the ketone, allow for further chemical derivatization.

Reduction Reactions to Secondary Alcohols and Hydroxy Acids

The ketone functionality of this compound can be chemically reduced to a secondary alcohol, yielding a hydroxy acid. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting keto acids into their corresponding hydroxy acid derivatives tandfonline.commdpi.com. For instance, NaBH₄ can reduce methyl 4-oxododecanoate to a hydroxy ester, which can then be hydrolyzed to the hydroxy acid tandfonline.com. Other chemical reduction methods, like the Wolff-Kishner reaction, can also be employed, although they may lead to different product profiles, such as the reduction of the ketone to a methylene (B1212753) group umich.edu. The stereoselective enzymatic reduction, as discussed in section 3.2.1, also falls under this category, producing chiral hydroxy acids.

Table 5: Chemical Reduction of Ketones to Alcohols/Hydroxy Acids

| Reducing Agent | Substrate | Product Type | Conditions | Yield (approx.) | Reference(s) |

| Sodium borohydride (NaBH₄) | 4-oxooctanoic acid | 4-hydroxyoctanoic acid | N/A | N/A | |

| Sodium borohydride (NaBH₄) | Methyl 4-oxododecanoate | Hydroxy acid ester | N/A | N/A | tandfonline.com |

| Sodium borohydride (NaBH₄) | Ketones (general) | Secondary alcohols | N/A | N/A | mdpi.com |

| Wolff-Kishner reaction | Keto acid | Normal fatty acid (nfa) | N/A | N/A | umich.edu |

Compound List

this compound

this compound esters

Methyl 4-oxododecanoate

Ethyl 3-oxoglutarate

Ethyl bromoacetate

Decanoic acid

1-decene

2-decanone

4-Oxododecanedioic acid

9-oxodecanoic acid

Dodecanoic acid

Lauric acid

Octanoic acid

Fatty acids

Fatty acid methyl esters

Polyunsaturated fatty acids

Hydroxy fatty acids

Oxo fatty acids

β-keto esters

β-hydroxyacyl-ACP

Chiral alcohols

Secondary alcohols

γ-lactones

δ-lactones

Diols

4-hydroxyoctanoic acid

Normal fatty acid (nfa)

Cladospolides I, J

11-hydroxy-4-oxododecanoic acid

11-hydroxy-4-oxododecanoate

Octylmagnesium bromide

Succinic anhydride (B1165640)

Biochemical Pathways and Enzymatic Activities

Involvement in Lipid Metabolism Pathways

4-Oxododecanoic acid is implicated in the complex network of lipid metabolism, contributing to both the breakdown and potential modulation of fatty acid pathways.

Integration into Fatty Acid Biosynthesis and Degradation

In microbial metabolism, this compound serves as an intermediate in the beta-oxidation pathway . Beta-oxidation is a fundamental catabolic process by which fatty acids are broken down to generate acetyl-CoA, a crucial molecule for energy production. The presence of this compound as an intermediate suggests its role in the sequential degradation of longer-chain fatty acids. While its direct integration into de novo fatty acid biosynthesis is not detailed in the available literature, its position as a breakdown product highlights its significance in the catabolic phase of lipid metabolism.

Intermediacy in Specific Fatty Acid Oxidation Cycles

As an intermediate in beta-oxidation, this compound is directly involved in specific fatty acid oxidation cycles . These cycles are essential for mobilizing stored fatty acids for energy. The ketone functional group within its structure indicates a specific stage in the oxidative process, where modifications to the fatty acid chain occur.

Enzymatic Transformations of this compound and Analogs

The chemical structure of this compound, particularly its ketone group, makes it amenable to various enzymatic modifications, leading to the synthesis of related compounds or its further metabolism.

Carbonyl Reductase-Mediated Stereoselective Processes

Enzymatic reduction of the ketone group in this compound can be achieved through the action of carbonyl reductases. Research has demonstrated that an engineered carbonyl reductase from Serratia marcescens can efficiently synthesize this compound stereoselectively molaid.com. This highlights the potential of specific enzymes to precisely modify oxo-fatty acids, yielding specific stereoisomers.

Cytochrome P450 Enzyme-Catalyzed Oxidations of Related Fatty Acids

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-thiolate monooxygenases known for their broad involvement in the metabolism of various xenobiotics and endogenous compounds, including fatty acids researchgate.net. While direct evidence for the oxidation of this compound by specific CYP450 enzymes is not extensively detailed in the provided snippets, these enzymes are generally recognized for catalyzing oxidative transformations of fatty acids, such as hydroxylation or epoxidation, which are critical steps in lipid signaling and detoxification pathways researchgate.net. Related oxo-fatty acids are also subject to enzymatic modifications, and CYP450s are key players in many such biotransformations.

Other Enzyme Systems Interacting with Oxo Fatty Acids

Beyond carbonyl reductases and CYP450s, other enzyme systems interact with oxo-fatty acids. For instance, fungal metabolism can lead to the transformation of this compound derivatives, such as the isolation of 11-hydroxy-4-oxododecanoic acid, suggesting enzymatic hydroxylation or other modifications of the fatty acid chain researchgate.netresearchgate.net. Ketocarboxylic acids, as a class, are known to modulate pathways involved in fatty acid oxidation and synthesis, indicating a broader enzymatic regulatory role .

Compound List:

| Common Name | Chemical Formula | Molecular Weight (approx.) | CAS Number |

| This compound | C₁₂H₂₂O₃ | 214.30 g/mol | 4144-55-2 |

| 4-ketolauric acid | C₁₂H₂₂O₃ | 214.30 g/mol | 4144-55-2 |

| methyl 11-hydroxy-4-oxododecanoate | - | - | - |

| 11-hydroxy-4-oxododecanoic acid | - | - | - |

| Linoleic acid | C₁₈H₃₂O₂ | 280.45 g/mol | 60-33-3 |

| 12-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 g/mol | 925-44-0 |

| 9-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 g/mol | - |

| (E)-10-Oxooctadec-8-enoic acid | C₁₈H₃₂O₃ | 296.45 g/mol | - |

| 12-Oxo-9(Z)-octadecenoic acid | C₁₈H₃₂O₃ | 296.45 g/mol | - |

| 4-Oxooctanoic acid | C₈H₁₄O₃ | 158.20 g/mol | 4316-44-3 |

| 5-Oxopentanoic acid | C₅H₈O₃ | 116.12 g/mol | - |

| 7-acetoxy-4-oxododecanoic acid | - | - | - |

Role in Microbial Metabolic Processes

This compound, also known as 4-ketolauric acid, is a medium-chain keto acid that plays a role in various microbial metabolic processes. Its structure, featuring a ketone group at the fourth carbon position and a terminal carboxylic acid, allows it to participate in or influence metabolic pathways within microorganisms. Research has begun to elucidate its involvement in biotransformation reactions and its potential regulatory functions within microbial metabolism.

Metabolic Shifts and Regulation in Microorganisms

While direct studies detailing broad "metabolic shifts" induced by this compound in microorganisms are limited, its known involvement in fatty acid metabolism suggests a role in metabolic regulation. As an intermediate or product in fatty acid metabolism, it can influence cellular processes related to energy production and biosynthesis hmdb.ca. Specifically, studies on related compounds indicate that 4-oxolauric acid (this compound) can act as an inhibitor of beta-oxidation in fatty acid metabolism researchgate.net. This inhibitory effect suggests a mechanism by which microorganisms might regulate the breakdown of fatty acids, potentially influencing the availability of substrates for energy production or redirecting metabolic flux. The presence of such keto acids can thus contribute to the intricate regulatory networks governing microbial energy and carbon metabolism.

Biotransformation by Fungal and Bacterial Strains

Microorganisms are capable of transforming a wide array of organic compounds through enzymatic activities, a process known as biotransformation. This compound has been identified as a product of microbial biotransformation, particularly by bacterial strains.

One notable example is the biotransformation of oleic acid by Micrococcus luteus. In this process, oleic acid undergoes a series of enzymatic reactions, including hydration, oxidation, and beta-oxidation, leading to the formation of 4-oxolauric acid (this compound) researchgate.net. This specific transformation highlights the capacity of certain bacteria to modify fatty acids into keto-acid derivatives.

| Substrate | Microorganism | Product(s) | Reference |

| Oleic acid | Micrococcus luteus | 10-hydroxystearic acid, 10-oxostearic acid, 4-oxolauric acid, γ-dodecalactone | researchgate.net |

Furthermore, bacterial enzymes like cytochrome P450s are known to metabolize similar omega-oxo fatty acids, such as 12-oxododecanoic acid, exclusively to alpha,omega-diacids nih.gov. This suggests that diverse bacterial enzymatic machinery exists for the modification of keto-fatty acids. Fungal strains have also been implicated in the metabolism of related compounds, with studies isolating 11-hydroxy-4-oxododecanoic acid from the fungus Cladosporium cladosporioides researchgate.net. These findings collectively indicate that both bacterial and fungal species possess the enzymatic capabilities to either produce or transform compounds structurally related to this compound, underscoring its presence and potential metabolic significance in microbial ecosystems.

Compound List:

this compound

4-ketolauric acid

Oleic acid

10-hydroxystearic acid

10-oxostearic acid

γ-dodecalactone

12-oxododecanoic acid

11-hydroxy-4-oxododecanoic acid

3-oxo-dodecanoic acid

Analytical Characterization and Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 4-oxododecanoic acid from complex matrices and for its precise quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including advanced mixed-mode methods, provide the necessary resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, chemical derivatization is a necessary prerequisite to increase volatility and thermal stability. A common approach involves converting the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester. conferenceworld.in

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the analytical column. Fused silica (B1680970) capillary columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are frequently used for this purpose. globalresearchonline.net The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds. globalresearchonline.netnih.gov As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for positive identification. conferenceworld.in

| Parameter | Typical Condition |

|---|---|

| Derivatization | Esterification (e.g., methyl or ethyl ester) |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) globalresearchonline.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) globalresearchonline.net |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial temperature of ~100-120°C, followed by a ramp of 5-10°C/min to a final temperature of ~280-300°C globalresearchonline.netphytojournal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV phytojournal.com |

| Detector | Mass Spectrometer (scanning a mass range, e.g., m/z 40-550) nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound, as it does not require derivatization. researchgate.net The most common mode for this type of analysis is reversed-phase (RP) HPLC. nih.gov

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution. sielc.comsielc.com The aqueous component is often acidified with formic acid or contains a buffer like phosphate (B84403) buffer to control the pH and ensure the carboxylic acid group is in its protonated, less polar form, which enhances retention on the nonpolar stationary phase. sielc.commfd.org.mk Separation is achieved as the analyte partitions between the stationary and mobile phases. Detection of this compound can be accomplished using a UV detector, as the carboxyl group absorbs light in the low UV range (around 200-210 nm). mfd.org.mk For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled with the HPLC system. sielc.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) sielc.commfd.org.mk |

| Flow Rate | 0.8 - 1.5 mL/min researchgate.net |

| Detection | UV at 200-210 nm, ELSD, or Mass Spectrometry (MS) sielc.commfd.org.mk |

| Injection Volume | 10 - 50 µL mfd.org.mk |

Mixed-Mode Liquid Chromatography for Organic Acids

Mixed-mode liquid chromatography represents an advanced separation technique that utilizes a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange functionalities. youtube.com This approach is particularly advantageous for the analysis of complex samples containing a variety of organic acids with different polarities and pKa values. waters.com

For polar acidic compounds like this compound, a mixed-mode column combining a C18 reversed-phase character with weak anion-exchange (WAX) or strong anion-exchange (SAX) properties can be employed. youtube.comwaters.com This dual functionality allows for the simultaneous separation of polar and nonpolar analytes in a single chromatographic run. A key benefit of this technique is the ability to finely tune the selectivity by adjusting mobile phase parameters such as pH, ionic strength (buffer concentration), and the percentage of organic solvent. youtube.comthermofisher.com This high degree of control often enables the separation of compounds that are difficult to resolve using conventional single-mode chromatography. Furthermore, mixed-mode chromatography typically does not require the use of ion-pairing reagents, which simplifies the mobile phase and enhances compatibility with mass spectrometry detection. youtube.comthermofisher.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, the complete connectivity of the atoms in this compound can be determined. nih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the protons on carbons adjacent to the electron-withdrawing carbonyl and carboxyl groups (C-2, C-3, and C-5), which would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the long alkyl chain. The terminal methyl group (C-12) would appear at the highest field (lowest ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would be characterized by two signals at very low fields: one for the carboxylic acid carbon (C-1, ~175-180 ppm) and another for the ketone carbon (C-4, >200 ppm). The carbons adjacent to these functional groups (C-2, C-3, and C-5) would also be shifted downfield relative to the other carbons in the alkyl chain. researchgate.net

2D NMR: Two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), are used to establish connectivity between protons. In the COSY spectrum of this compound, cross-peaks would confirm the coupling between protons on adjacent carbons, allowing for the step-by-step mapping of the entire alkyl chain from the methyl terminus to the protons at C-2.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~10-12 | Singlet (broad) |

| H-2 (-CH₂-COOH) | ~2.4 | Triplet |

| H-3 (-CH₂-CO-) | ~2.8 | Triplet |

| H-5 (-CO-CH₂-) | ~2.5 | Triplet |

| H-6 to H-11 (-(CH₂)₆-) | ~1.2-1.6 | Multiplet |

| H-12 (-CH₃) | ~0.9 | Triplet |

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~178 |

| C-2 (-CH₂-COOH) | ~35 |

| C-3 (-CH₂-CO-) | ~42 |

| C-4 (C=O) | ~210 |

| C-5 (-CO-CH₂-) | ~40 |

| C-6 to C-11 (-(CH₂)₆-) | ~22-32 |

| C-12 (-CH₃) | ~14 |

Mass Spectrometry (MS, HRESIMS, LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

MS: When coupled with liquid chromatography (LC-MS), soft ionization techniques like Electrospray Ionization (ESI) are commonly used. For a carboxylic acid, ESI in negative ion mode is typical, detecting the deprotonated molecule [M-H]⁻. For this compound (molecular weight 214.30 g/mol ), this would correspond to an ion at m/z 213.

HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of the compound's elemental formula. This is a critical step in confirming the identity of a novel or unknown compound.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity, making it ideal for quantitative analysis in complex biological matrices. regionh.dklipidmaps.orgnih.gov In an MS/MS experiment, a specific parent ion (e.g., m/z 213 for this compound) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then detected. The fragmentation of this compound would likely involve characteristic cleavages around the keto group (alpha cleavage) and neutral losses such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. Monitoring specific transitions from the precursor ion to a characteristic product ion (a technique known as Multiple Reaction Monitoring, or MRM) allows for highly selective and sensitive quantification. lipidmaps.orgresearchgate.net

| Technique | Ionization Mode | Observed Ion | Information Obtained |

|---|---|---|---|

| LC-MS | ESI Negative | [M-H]⁻ at m/z 213 | Molecular Weight Confirmation |

| HRESIMS | ESI Negative | [M-H]⁻ at m/z 213.1491 (Calculated for C₁₂H₂₁O₃⁻) | Exact Mass and Elemental Formula |

| LC-MS/MS | ESI Negative | Precursor: m/z 213 → Product ions | Structural confirmation and quantification via characteristic fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its constituent functional groups: a carboxylic acid and a ketone.

The carboxylic acid group (–COOH) gives rise to two very distinct and easily identifiable absorptions. libretexts.org A very broad and strong absorption band is typically observed in the range of 2500 to 3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxyl group. libretexts.org The broadness of this peak is a result of hydrogen bonding between molecules. libretexts.org The second key feature of the carboxylic acid is the C=O (carbonyl) stretching vibration, which appears as a strong, sharp peak. For a saturated aliphatic carboxylic acid like this compound, this band is typically found between 1710 and 1760 cm⁻¹. libretexts.org When the acid molecules form hydrogen-bonded dimers, which is common, this absorption is centered around 1710 cm⁻¹. libretexts.org

In addition to the carboxylic acid carbonyl, this compound also contains a ketone carbonyl group at the C4 position. The C=O stretching vibration for a saturated aliphatic ketone typically appears around 1715 cm⁻¹. lumenlearning.comlibretexts.org This absorption may overlap with the carboxylic acid carbonyl stretch, potentially leading to a broadened or more complex carbonyl peak in the spectrum.

The molecule also features a long alkyl chain, which results in characteristic C-H stretching and bending vibrations. Strong absorptions due to C-H stretching in the alkane chain are expected in the region of 2850–2960 cm⁻¹. libretexts.orglibretexts.org C-H bending vibrations for CH₂ and CH₃ groups typically appear in the 1470–1350 cm⁻¹ range. lumenlearning.comlibretexts.org

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O–H) | Stretch | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid (C=O) | Stretch | 1710–1760 | Strong |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Alkane (C–H) | Stretch | 2850–2960 | Strong |

| Alkane (C–H) | Bend | 1350–1470 | Medium |

Application in Metabolomics and Biomarker Discovery

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. This field aims to identify and quantify the complete set of metabolites in a sample to understand the physiological state or response to a particular stimulus.

Quantitative and Qualitative Metabolite Profiling

Metabolite profiling is the process of identifying and quantifying the array of small molecules in a biological sample, such as plasma, urine, or tissue. nih.gov This can be done in a targeted manner, focusing on specific known metabolites, or in an untargeted way to capture as many metabolites as possible.

The qualitative and quantitative analysis of this compound in biological matrices is typically achieved using advanced analytical platforms, primarily mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). These hyphenated techniques (GC-MS, LC-MS) are central to metabolomics due to their high sensitivity, selectivity, and ability to analyze complex mixtures. nih.gov

For analysis, metabolites are first extracted from the biological sample. To improve volatility for GC analysis, carboxylic acids like this compound often require a derivatization step. Once separated by chromatography, the compound is ionized and its mass-to-charge ratio is measured by the mass spectrometer, which provides information for both its identification (qualitative analysis) and its abundance (quantitative analysis). Identification is often confirmed by comparing the resulting mass spectrum and chromatographic retention time to those of an authentic chemical standard.

Investigation of Metabolite Dynamics in Biological Systems

Investigating the dynamics of metabolites involves monitoring how their concentrations change over time or in response to different physiological or pathological conditions. Such studies are crucial for identifying potential biomarkers for disease diagnosis, prognosis, or therapeutic monitoring. nih.govnih.gov

Investigations into Biological Roles and Mechanistic Aspects

Interactions with Cellular Processes and Enzymes

The interaction of 4-Oxododecanoic acid with cellular machinery, particularly enzymes, is a key area of investigation. Its structure and chemical properties dictate its specificity and modulatory capabilities.

Substrate Specificity in Enzymatic Reactions

Enzymes are highly specific in their interactions with substrates, a principle that applies to this compound. While direct studies detailing this compound's substrate specificity are limited in the provided search results, general principles of enzyme action highlight this characteristic. Enzymes are known to bind to specific chemical reactants, or substrates, due to the unique chemical environment of their active sites, which are formed by specific amino acid residues libretexts.org. This specificity ensures that enzymes catalyze particular reactions with minimal by-products byjus.com.

Research on the degradation of related compounds, such as 4-oxalmesaconic acid by enzymes from Pseudomonas ochraceae, demonstrates the concept of substrate specificity. In this instance, two enzymes were identified; Enzyme I hydrated 4-oxalmesaconate to 4-oxalcitramate, and Enzyme II catalyzed the aldolitic cleavage of 4-oxalcitramalate into pyruvate (B1213749) and oxalacetate. Enzyme II also cleaved 4-hydroxy-4-methyl-2-oxoglutarate, indicating a degree of specificity for certain structures nih.gov. Although not directly involving this compound, this exemplifies how enzymes recognize and process specific molecular shapes and functionalities.

Modulation of Enzyme Activity by Derivatives

The activity of enzymes can be modulated by various compounds, including derivatives of biologically relevant molecules. While direct evidence for this compound derivatives modulating specific enzyme activity is not extensively detailed in the provided snippets, the broader field of enzyme inhibition often involves such modifications. For instance, in the kynurenine (B1673888) pathway, derivatives of 4-aryl-4-oxobutanoic acids were developed as potent inhibitors of kynurenine monooxygenase (KMO), with UPF-648 showing an IC50 of 20 nM nih.gov. This illustrates how structural modifications can fine-tune enzyme activity.

Role in Inter-organismal Chemical Communication

Chemical signals play a crucial role in the interactions between organisms, and this compound and its related compounds have been implicated in such communication, particularly within insect species.

Pheromonal Components in Insect Species

Pheromones are chemical substances released into the environment that affect the behavior or physiology of individuals of the same species rncollegehajipur.in. While the primary focus of some research is on 9-oxodec-trans-2-enoic acid as a honeybee queen pheromone pherobase.com, the broader class of oxo-fatty acids is recognized for its role in insect chemical communication. For example, 4-oxooctanoic and 4-oxodecanoic acids have been identified as components of the sex pheromone of the Asian hornet, Vespa velutina researchgate.net. This suggests that oxo-fatty acids, including potentially this compound, can serve as signaling molecules in insect reproduction and social behavior.

Antifungal Activities in Secretions of Specific Organisms

Certain organisms produce secretions that contain compounds with antimicrobial properties, serving as a defense mechanism or a means of ecological interaction. Research indicates that Lactobacillus plantarum HD1 synthesizes compounds such as 5-oxododecanoic acid, 3-hydroxydecanoic acid, and 3-hydroxy-5-dodecenoic acid, which are considered antifungal researchgate.netresearchgate.net. While 5-oxododecanoic acid is a close structural relative, this finding suggests that oxo-fatty acids can possess antifungal activities when produced by microorganisms. Further research has shown that 10-oxo-trans-8-decenoic acid (ODA) and 1-octen-3-ol, secondary metabolites found in mushrooms, inhibit the mycelial growth of Penicillium expansum, a common food spoilage organism nih.gov. These studies collectively point to the potential of oxo-fatty acids, including those in the dodecanoic acid chain, to exhibit antifungal properties within biological secretions or metabolic products.

Microbial Growth Modulation and Antagonistic Activities

Beyond specific secretions, this compound and related compounds can directly modulate microbial growth, often exhibiting antagonistic effects.

10-Oxododecanoic acid, a structurally similar compound, has demonstrated antifungal activity against pathogens like Morganella morganii, with minimum inhibitory concentrations (MIC) reported between 50–100 µg/mL. Its mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes in fatty acid metabolism vulcanchem.com.

Additionally, lactic acid bacteria (LAB) are known for their antagonistic activities against other microorganisms. Studies have shown that Lactobacillus plantarum HD1 synthesizes antifungal compounds, including 5-oxododecanoic acid researchgate.netresearchgate.net. The presence of polyols in the culture medium can enhance the antifungal activity of LAB, suggesting that metabolic pathways leading to oxo-fatty acids can be influenced by environmental factors. These findings highlight the capacity of certain oxo-fatty acids to inhibit microbial growth, contributing to the complex ecological interactions within microbial communities.

Effects on Marine Phytoplankton Growth

Studies have evaluated the inhibitory effects of compounds isolated from the marine-derived fungus Cladosporium cladosporioides 8-1, including 11-hydroxy-4-oxododecanoic acid, on the growth of marine phytoplankton. While specific quantitative data on this compound's direct impact on various phytoplankton species are not detailed in the provided search results, the compound was part of a broader evaluation of its family of dodecanoic acid derivatives for their potential to inhibit marine phytoplankton growth researchgate.netfigshare.com. The broader context of marine phytoplankton research indicates that their growth is significantly influenced by nutrient availability, trace metal composition, and the presence of various organic substances, which can include growth-stimulating or inhibiting compounds du.edu.egwhoi.edunih.govmdpi.com.

Inhibition of Marine-Derived Bacteria

This compound and its related compounds have also been assessed for their capacity to inhibit marine-derived bacteria researchgate.netfigshare.com. Marine microorganisms, including bacteria and fungi, are recognized as prolific sources of bioactive natural products with diverse biological activities, including antimicrobial and anti-biofilm properties mdpi.comnih.govfrontiersin.orgekb.eg. These compounds can influence bacterial metabolism, quorum sensing, and biofilm formation, thereby modulating microbial communities in marine environments mdpi.comresearchgate.net. While specific data on the mechanism or potency of this compound against particular bacterial species are not extensively detailed, its inclusion in studies evaluating inhibition suggests a role in this area of marine microbiology researchgate.netfigshare.com. For instance, research has identified various fatty acids and their derivatives from marine bacteria and fungi that exhibit significant antibacterial activities nih.govfrontiersin.orgmdpi.com.

Advanced Research Directions and Emerging Applications

Stereoselective Synthesis of Chiral Building Blocks

A primary focus in the advanced research of 4-oxododecanoic acid is its role in the stereoselective synthesis of chiral molecules. The ketone functionality at the C4 position is amenable to asymmetric reduction, a key transformation for generating chiral alcohols. These chiral alcohols, upon subsequent intramolecular cyclization, yield valuable chiral lactones, specifically γ- and δ-lactones. These lactones are highly sought after as building blocks in the synthesis of pharmaceuticals, fine chemicals, and flavor and fragrance compounds.

Research has demonstrated that enzymes, particularly carbonyl reductases, can efficiently catalyze the stereoselective reduction of 4-oxodecanoic acid. For instance, engineered carbonyl reductases, such as OdCR1 and OdCR2 from Saccharomyces cerevisiae, and SmCR from Serratia marcescens, have shown remarkable efficacy in converting 4-oxodecanoic acid into enantiomerically pure γ- and δ-decalactones researchgate.netresearchgate.netresearchgate.netresearchgate.net. These biocatalytic reductions typically achieve high enantiomeric excesses (ee) and good yields, making them attractive for industrial applications. For example, the enzyme SmCR can reduce 4-oxodecanoic acid to (R)-γ-decalactone with 99% ee and (R)-δ-decalactone with 98% ee, with yields of 85% and 92%, respectively researchgate.net. Similarly, engineered variants like SmCRV4 have demonstrated enhanced activity and thermostability, producing chiral lactones with up to 99% ee and yields ranging from 78% to 90% researchgate.net.

Table 1: Biocatalytic Reduction of this compound to Chiral Lactones

| Enzyme System | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| OdCR1/OdCR2 (S. cerevisiae) | 4-Oxodecanoic acid | (R)-γ-Decalactone | 85 | 99 | researchgate.netresearchgate.netresearchgate.net |

| OdCR1/OdCR2 (S. cerevisiae) | 4-Oxodecanoic acid | (R)-δ-Decalactone | 92 | 98 | researchgate.netresearchgate.netresearchgate.net |

| SmCR (S. marcescens) | 4-Oxodecanoic acid | (R)-γ-Decalactone | 85 | 99 | researchgate.net |

| SmCR (S. marcescens) | 4-Oxodecanoic acid | (R)-δ-Decalactone | 92 | 98 | researchgate.net |

| SmCRV4 (engineered) | Methyl 4-oxodecanoate | Various γ-/δ-Lactones | 78–90 | 95–99 | researchgate.net |

Development of Novel Biocatalytic Systems

The efficient and stereoselective transformation of this compound has spurred the development of novel biocatalytic systems. Researchers are focusing on identifying, engineering, and optimizing enzymes, particularly alcohol dehydrogenases and carbonyl reductases, to achieve high catalytic efficiency, stereoselectivity, and operational stability.

Studies have characterized specific enzymes like OdCR1 from Saccharomyces cerevisiae, detailing their optimal pH (around 7.0), temperature (around 35°C), and tolerance to organic solvents, which are crucial parameters for industrial biocatalysis researchgate.net. The development of engineered enzymes, such as SmCRV4, represents a significant advancement, offering substantially improved activity and thermostability compared to wild-type enzymes researchgate.net. Furthermore, the integration of biocatalysis with other technologies, such as photocatalysis, is being explored to create more sustainable and efficient synthesis pathways for chiral lactones derived from this compound researchgate.net.

The use of whole-cell biocatalysts, where enzymes are expressed within microbial hosts like E. coli or yeast, is also a key area of development. Surface display technologies are being employed to enhance the reusability and stability of these whole-cell biocatalysts mdpi.com. These advancements aim to create robust, cost-effective, and environmentally friendly processes for producing high-value chiral compounds from this compound researchgate.netresearchgate.netfrontiersin.org.

Exploration in Chemical Biology and Natural Product Research

This compound itself has been identified as a metabolite in various biological systems and plays a role in fatty acid metabolism ontosight.ai. While its direct biological activities are still under investigation, it has been studied for potential antimicrobial and anti-inflammatory effects, and as a possible biomarker for certain diseases ontosight.ai.

In the realm of natural product research, related compounds have been isolated from microbial sources. For instance, methyl 11-hydroxy-4-oxododecanoate and 11-hydroxy-4-oxododecanoic acid have been isolated from the fungus Cladosporium cladosporioides figshare.comresearchgate.net. Furthermore, derivatives of oxo-acids, such as 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, are known constituents of biologically active natural products like trichoderin A acs.org. These findings suggest that this compound and its derivatives may be involved in or serve as precursors to various natural compounds with biological significance, prompting further exploration in chemical biology.

Potential as Chemical Precursors in Specialized Chemical Synthesis

Beyond its reduction to chiral lactones, this compound holds potential as a versatile precursor in specialized chemical synthesis. The presence of both a ketone and a carboxylic acid group allows for a range of chemical modifications. The ketone can undergo reactions such as nucleophilic addition, reduction, or condensation, while the carboxylic acid can be esterified, amidated, or reduced.

As a building block, this compound can be utilized in the synthesis of more complex organic molecules and bioactive compounds ontosight.ai. Its structure can be tailored through various chemical transformations to create derivatives with specific properties for applications in pharmaceuticals, specialty chemicals, and materials science. For example, related oxo-fatty acids serve as precursors for surfactants, lubricants, and polymers vulcanchem.comnih.govmdpi.com, indicating a similar potential for this compound in developing novel functional materials and chemical intermediates. The ability to selectively modify either the ketone or the carboxylic acid group, or both, makes it a flexible starting material for diverse synthetic strategies.

Compound Name Index:

this compound

γ-Decalactone

δ-Decalactone

Methyl 4-oxodecanoate

OdCR1

OdCR2

SmCR

SmCRV4

Trichoderin A

2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid

Methyl 11-hydroxy-4-oxododecanoate

11-hydroxy-4-oxododecanoic acid

Cladosporium cladosporioides

Saccharomyces cerevisiae

Serratia marcescens

10-Oxododecanoic acid

12-Oxododecanoic acid

ω-Hydroxydodecanoic acid

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-oxododecanoic acid, and what starting materials are typically employed?

- Methodological Answer : this compound is synthesized via short-path methods. One route starts with 1-decene or 2-decanone, undergoing oxidation and chain elongation. Another approach uses the methyl ester of 9-oxodecanoic acid as a precursor, followed by hydrolysis and purification . Catalysts and reaction conditions (e.g., temperature, solvent selection) should be optimized to minimize side products. Detailed protocols are available in synthetic chemistry literature, emphasizing reproducibility .

Q. How is this compound characterized to confirm structural identity and purity in academic research?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with ketone and carboxylic acid protons appearing as distinct signals . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity (>95%). Researchers should cross-reference spectral data with published standards and report retention times in HPLC analyses .

Q. What natural sources of this compound have been identified, and how is it isolated from biological matrices?

- Methodological Answer : The compound has been isolated from Fusarium moniliforme mycelium and Coniogramme japonica. Extraction typically involves solvent partitioning (e.g., ethyl acetate), followed by column chromatography. Researchers must validate purity using TLC or HPLC and compare retention times with synthetic standards. Note that concentrations in fungal cultures may vary between mycelium and filtrate, requiring multiple replicates .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires balancing reaction parameters:

- Catalysts : Use Lewis acids (e.g., BF₃) to enhance ketone stability.

- Solvents : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Temperature : Controlled stepwise heating prevents decarboxylation.

Post-synthesis, recrystallization in non-polar solvents (hexane/ethyl acetate mixtures) enhances purity .

Q. How can researchers resolve contradictions in reported biological activities or concentration levels of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., microbial strains) or analytical techniques. To address this:

- Standardize protocols : Use identical extraction methods and negative controls.

- Validate assays : Compare results across orthogonal methods (e.g., LC-MS vs. enzymatic assays).

- Systematic reviews : Employ tools like PRISMA guidelines to assess bias and heterogeneity in literature .

Q. What novel applications exist for this compound in studying microbial metabolism or signaling pathways?

- Methodological Answer : The compound’s β-ketoacid structure makes it a candidate for probing:

- Fatty acid oxidation : Track isotopic labeling (e.g., ¹³C) in Fusarium cultures to map metabolic flux.

- Enzyme inhibition : Test its role as a competitive inhibitor in ketoacyl-ACP synthase assays.

NMR-based metabolomics can identify downstream metabolites in pathway studies .

Methodological and Literature Review Guidance

Q. How should researchers design experiments to assess the stability of this compound under varying physicochemical conditions?

- Methodological Answer :

- Storage : Document temperature (-20°C for solids, -80°C in DMSO solutions) and desiccation methods.

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% humidity) with periodic HPLC checks.

- Statistical rigor : Use triplicate samples and report standard deviations in degradation rates .

Q. What systematic approaches are recommended for reviewing literature on this compound?

- Methodological Answer :

- Database selection : Prioritize PubMed, Web of Science, and specialized chemistry databases to avoid biases in Google Scholar .

- Search strings : Combine terms (e.g., "this compound" AND "synthesis" OR "metabolism") with Boolean operators.

- Risk of bias assessment : Use Cochrane Collaboration tools to evaluate study quality .

Q. How can researchers formulate hypothesis-driven questions about this compound using established frameworks?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。